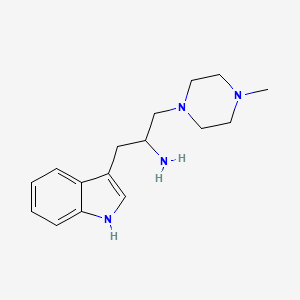
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, also known as ALKS 5461, is a novel drug candidate that has been developed for the treatment of major depressive disorder (MDD). It is a combination of buprenorphine, a partial agonist of the mu-opioid receptor, and samidorphan, an antagonist of the mu-opioid receptor. ALKS 5461 is expected to be a safer and more effective alternative to traditional antidepressants, which often have significant side effects and limited efficacy.
Scientific Research Applications
Dual Inhibitor Potential
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine and its derivatives have been explored for their potential as dual inhibitors. Specifically, indole derivatives have been identified as cholinesterase and monoamine oxidase dual inhibitors, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
Synthesis of Novel Compounds
This compound has been involved in the synthesis of new chemical entities. For instance, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide have been synthesized from it, leading to new structures with potential medicinal value (Yang Jing, 2010).
Reactions and Rearrangements
Reactions involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been studied to produce rearranged amides, which could be used to produce various substituted tryptamines or indole-3-acetic acids, demonstrating the versatility of this compound in synthetic organic chemistry (Sanchez & Parcell, 1990).
Serotonin Receptor Ligands
Indole derivatives, including compounds structurally similar to 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, have been identified as potent ligands for serotonin receptors. These compounds have been investigated for their therapeutic potential in treating cognitive impairments, showcasing their significance in neuroscience and pharmacology (Latacz et al., 2019).
Antimicrobial Applications
Some derivatives of this compound have demonstrated promising antimicrobial activities against various bacteria and yeast, indicating potential applications in the development of new antimicrobial agents (Behbehani et al., 2011).
Synthesis Techniques
Novel synthesis techniques involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been developed. For instance, efficient syntheses of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones have been reported, showcasing advances in stereoselective synthesis (Peng et al., 2013).
DNA Binding Studies
Certain indole derivatives related to this compound have been studied for their ability to bind to DNA's minor groove, indicating potential applications in molecular biology and drug development (Clark et al., 1998).
Anticancer Activity
Derivatives of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been synthesized and evaluated for their anticancer activity, with several compounds showing moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang et al., 2016).
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-19-6-8-20(9-7-19)12-14(17)10-13-11-18-16-5-3-2-4-15(13)16/h2-5,11,14,18H,6-10,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWTDIHYZXFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)
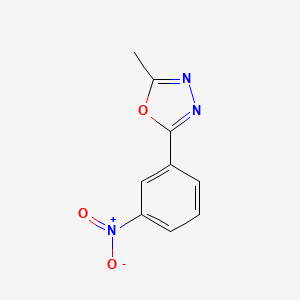

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)
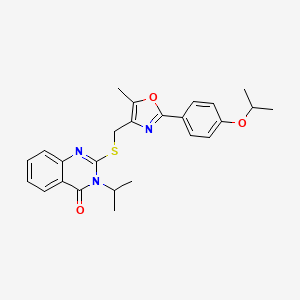
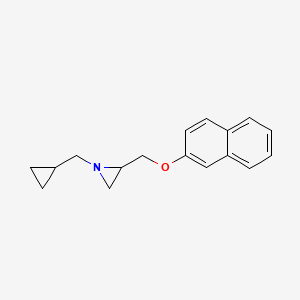
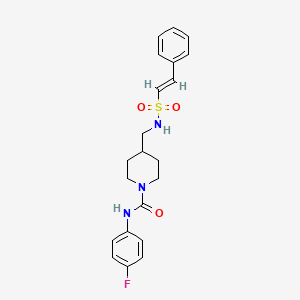

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)